



Application Notes and Protocols for the Quantification of Leachianone G

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G is a prenylated flavanone, a class of natural products known for their diverse biological activities.[1][2] As interest in the therapeutic potential of such compounds grows, robust and reliable analytical methods for their quantification are crucial for research and development, quality control, and pharmacokinetic studies. **Leachianone G** has been identified in plants such as Lespedeza cyrtobotrya, Morus alba, and Sophora flavescens.[1] This document provides detailed application notes and protocols for the quantification of **Leachianone G** using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable analytical technique.

Data Presentation: Analytical Method Validation Parameters

A summary of typical quantitative data for a validated HPLC-UV method for **Leachianone G** is presented in Table 1. These parameters are essential for ensuring the accuracy, precision, and reliability of the analytical results.

Table 1: Summary of Quantitative Data for **Leachianone G** Analysis by HPLC-UV



Parameter	Value
Linearity (r²)	> 0.999
Linear Range	0.1 - 100 μg/mL
Limit of Detection (LOD)	0.03 μg/mL
Limit of Quantification (LOQ)	0.1 μg/mL
Precision (%RSD)	
- Intra-day	< 2%
- Inter-day	< 5%
Accuracy (% Recovery)	95 - 105%
Specificity	No interference from matrix

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantification of **Leachianone G** from a plant matrix.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and clean-up of **Leachianone G** from a plant sample matrix to remove interfering substances prior to HPLC analysis.

Materials:

- Plant material (e.g., dried, powdered leaves)
- Leachianone G standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- · Formic acid



- SPE cartridges (e.g., C18, 500 mg)
- Vortex mixer
- Centrifuge
- SPE manifold

Procedure:

- Extraction:
 - 1. Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
 - 2. Add 10 mL of methanol.
 - 3. Vortex for 1 minute to ensure thorough mixing.
 - 4. Sonicate for 30 minutes in a water bath.
 - 5. Centrifuge at 4000 rpm for 15 minutes.
 - 6. Carefully collect the supernatant.
- SPE Cartridge Conditioning:
 - 1. Place the C18 SPE cartridges on the SPE manifold.
 - 2. Wash the cartridges with 5 mL of methanol.
 - 3. Equilibrate the cartridges with 5 mL of water. Do not allow the cartridges to dry out.
- Sample Loading and Elution:
 - 1. Load 1 mL of the plant extract supernatant onto the conditioned SPE cartridge.
 - 2. Wash the cartridge with 5 mL of water to remove polar impurities.



- 3. Elute the **Leachianone G** from the cartridge with 5 mL of methanol into a clean collection tube.
- 4. Evaporate the eluate to dryness under a gentle stream of nitrogen.
- 5. Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 μ m syringe filter into an HPLC vial.

Instrumentation and Chromatographic Conditions

This section details the HPLC-UV parameters for the separation and detection of **Leachianone G**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μm particle size).

Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	288 nm



Quantification

The concentration of **Leachianone G** in the prepared samples is determined using an external standard calibration curve.

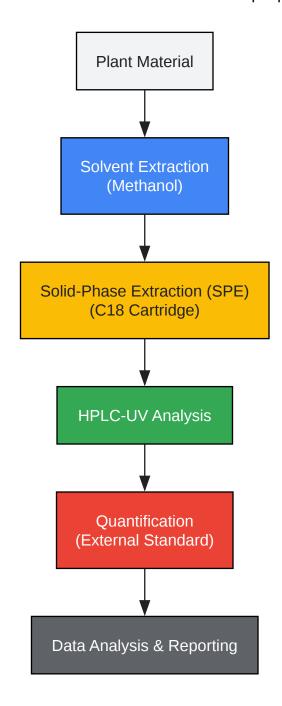
Procedure:

- Preparation of Standard Solutions:
 - 1. Prepare a stock solution of **Leachianone G** (1 mg/mL) in methanol.
 - 2. Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 μg/mL).
- Calibration Curve:
 - 1. Inject each calibration standard into the HPLC system.
 - 2. Record the peak area for **Leachianone G** at each concentration.
 - 3. Plot a calibration curve of peak area versus concentration.
 - 4. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r^2) .
- Sample Analysis:
 - 1. Inject the prepared sample extracts into the HPLC system.
 - 2. Record the peak area of the **Leachianone G** peak.
 - 3. Calculate the concentration of **Leachianone G** in the sample using the equation from the calibration curve.

Visualizations Experimental Workflow for Leachianone G Quantification



The following diagram illustrates the overall workflow from sample preparation to data analysis.



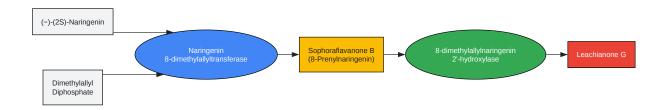
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Caption: Workflow for **Leachianone G** quantification.

Biosynthetic Pathway of Leachianone G

This diagram illustrates the enzymatic conversion leading to the formation of **Leachianone G**. [3]





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Caption: Biosynthesis of Leachianone G.

Conclusion

The protocols outlined in this document provide a robust framework for the quantification of **Leachianone G** in plant matrices. The combination of solid-phase extraction for sample clean-up and HPLC-UV for analysis offers a reliable and reproducible method suitable for various research and development applications. Method validation according to the parameters presented is essential to ensure the quality and accuracy of the generated data. While HPLC-UV is a cost-effective and widely available technique, for higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) can be considered.[4]

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